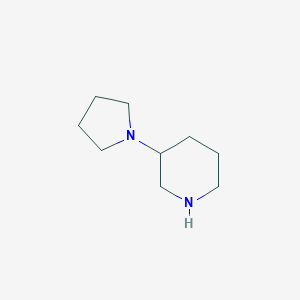

3-(Pyrrolidin-1-yl)piperidine

Overview

Description

3-(Pyrrolidin-1-yl)piperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their presence in various natural products and their utility in medicinal chemistry. The synthesis and functionalization of such compounds can lead to the development of molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 3-(Pyrrolidin-1-yl)piperidine, has been explored through various methods. One approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines, which includes a cascade of reactions such as decarboxylation and ipso-oxidation . Another method describes the synthesis of 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation-beta-iodination of amino acids, which allows for the introduction of different substituents at specific positions . Additionally, a three-step synthesis has been reported for the production of a key intermediate in the synthesis of Crizotinib, which involves the transformation of a pyridine moiety .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for multiple stable conformers. For instance, the molecular structure and vibrational frequencies of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using both Hartree–Fock and density functional theory calculations, revealing five different stable conformers . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives was achieved using a piperidine–iodine dual system catalyst in a one-pot three-component reaction . Additionally, the regioselective synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] has been characterized, which includes the formation of compounds with potential electrophilic and nucleophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The vibrational spectra, molecular structure, and optimized geometrical parameters of these compounds have been studied to understand their stability and reactivity . The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound intended for imaging dopamine D4 receptors, highlights the importance of specific radioactivity and radiochemical purity in the context of medicinal applications .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methodology 3-(Pyrrolidin-1-yl)piperidine is recognized for its significance in medicinal chemistry, particularly due to its rigid diamine structure. A novel synthesis method based on the exhaustive catalytic hydrogenation of pyrrolylpyridine was proposed by Smaliy et al. (2011), addressing the limitations of previous multi-stage synthesis approaches. This method facilitates the production of larger quantities of 3-(Pyrrolidin-1-yl)piperidine (Smaliy et al., 2011).

Biological and Medicinal Applications

Antimicrobial Activity Derivatives containing the 3-(Pyrrolidin-1-yl)piperidine structure have demonstrated strong antimicrobial properties. Specifically, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing this moiety exhibited significant antimicrobial effects, warranting further structure-activity relationship studies (Krolenko et al., 2016).

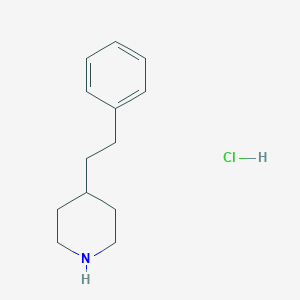

Synthesis of Novel Receptor Antagonists The modification of 4-(3-phenylprop-1-yl)piperidine moiety in 1,3,4-trisubstituted pyrrolidine CCR5 antagonists has shown potential in balancing antiviral potency with pharmacokinetics, indicating its utility in drug development processes (Lynch et al., 2003).

Safety And Hazards

properties

IUPAC Name |

3-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRVXZMXCPNZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-yl)piperidine | |

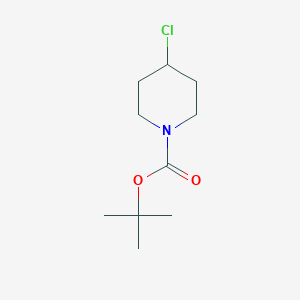

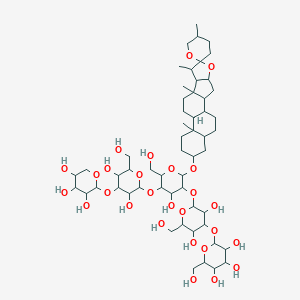

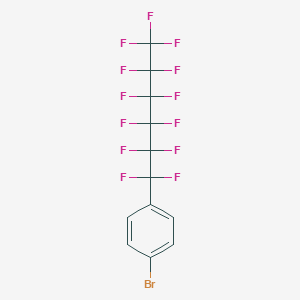

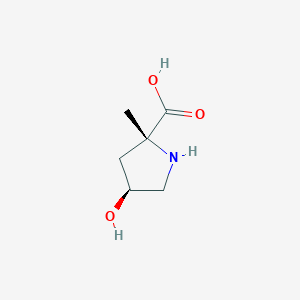

Synthesis routes and methods

Procedure details

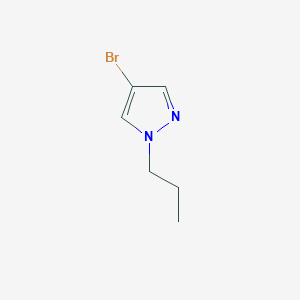

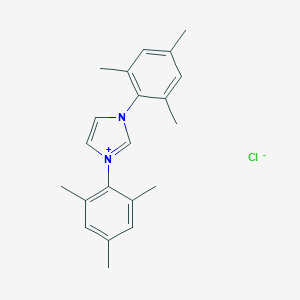

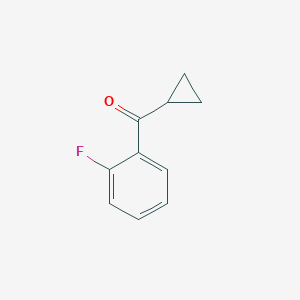

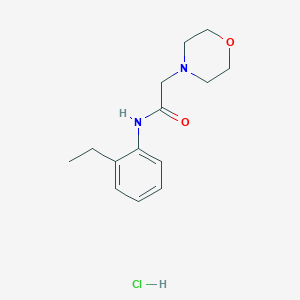

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)